molecular formula C13H14N2O3S B2823331 1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-methoxyethanone CAS No. 1797289-63-4

1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-methoxyethanone

Cat. No.: B2823331
CAS No.: 1797289-63-4
M. Wt: 278.33
InChI Key: XOCHQJKPZNPOQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-methoxyethanone is a synthetic chemical compound of interest in medicinal chemistry and drug discovery research. It features a benzo[d]thiazole moiety linked to an azetidine ring via an ether bridge, with a methoxy-substituted ethanone functional group. The benzo[d]thiazole scaffold is a privileged structure in pharmacology, known to be associated with a wide range of biological activities. Compounds containing this structure have been studied for their luminescent properties, with applications in the development of organic light-emitting diodes and fluorescent probes . In a research context, this molecule serves as a valuable building block or intermediate for the synthesis of more complex target compounds. Its structure suggests potential for interaction with various biological targets, and it can be used to explore structure-activity relationships (SAR). Researchers may utilize this compound in the design and development of novel enzyme inhibitors or receptor modulators. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-2-methoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-17-8-12(16)15-6-9(7-15)18-13-14-10-4-2-3-5-11(10)19-13/h2-5,9H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOCHQJKPZNPOQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CC(C1)OC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-methoxyethanone typically involves multiple steps, starting with the preparation of the benzothiazole core. Common synthetic routes include:

Industrial production methods often utilize these synthetic routes but on a larger scale, employing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-methoxyethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents, depending on the desired transformation. Major products formed from these reactions include sulfoxides, sulfones, and alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties
Research indicates that compounds featuring the benzo[d]thiazole moiety often exhibit significant antimicrobial and anticancer activities. The structural characteristics of 1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-methoxyethanone suggest that it may interact with various biological targets, including enzymes and receptors involved in cell signaling pathways critical for tumor growth and proliferation.

Mechanism of Action
The mechanism of action for this compound likely involves the inhibition of specific enzymes or modulation of receptor activity. For instance, studies have shown that similar compounds can disrupt signaling pathways essential for cancer cell survival, making them promising candidates for drug development .

Case Studies

  • In Vitro Studies: Research has demonstrated that derivatives of benzo[d]thiazole exhibit cytotoxic effects on various cancer cell lines, indicating their potential as anticancer agents. For example, a study highlighted the efficacy of such compounds against breast cancer cells by inducing apoptosis through caspase activation .
  • Antimicrobial Activity: Another investigation revealed that compounds with a similar structural framework displayed substantial antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Material Science

Polymer Additives
Due to its chemical reactivity, this compound can be utilized as an additive in polymer formulations. Its ability to enhance the properties of materials makes it valuable in creating more durable and functional polymers used in various applications, including coatings and adhesives .

Cosmetic Formulation

Skin Care Products
The compound's properties may also lend themselves to cosmetic applications. Its potential antimicrobial effects could be beneficial in formulating skin care products aimed at treating acne or other skin conditions. Furthermore, the compound's stability under standard laboratory conditions suggests it could be incorporated into topical formulations without significant degradation .

Data Table: Summary of Applications

Application AreaPotential UsesKey Findings
Medicinal ChemistryAntimicrobial & Anticancer AgentsSignificant activity against cancer cell lines
Material SciencePolymer AdditivesEnhances durability and functionality of polymers
Cosmetic FormulationSkin Care ProductsPotential for antimicrobial effects

Mechanism of Action

The mechanism of action of 1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-methoxyethanone involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Key Applications/Findings Reference
1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-methoxyethanone Azetidine + benzothiazole Methoxyethanone, benzothiazol-2-yloxy ~305.4 (calculated) Potential kinase inhibition (inferred)
2-(Benzo[d]thiazol-2-yl)-1-phenylethanone Benzothiazole + acetophenone Acetophenone, benzothiazole 269.33 Organic synthesis intermediate
(6-(3-(3,4-Dihydroisoquinolin-2-yl)propoxy)benzo[d]thiazol-2-yl)methanone Benzothiazole + dihydroisoquinoline Propoxy linker, methanone 460.2 (M+H)+ Multitargeted ligands for CNS disorders
1-(4-Hydroxyphenyl)-2-methoxyethanone Simple methoxyethanone derivative Methoxy, hydroxyl 166.18 Antioxidant precursor

Key Observations:

Azetidine vs. Larger Rings: The azetidine ring in the target compound confers steric constraints that may enhance binding specificity compared to dihydroisoquinoline or morpholine derivatives .

Biological Activity

1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-methoxyethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanism of action, drawing from various research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a benzothiazole moiety linked to an azetidine ring and a methoxyethanone group. Its molecular formula is C16H15N3O2SC_{16}H_{15}N_{3}O_{2}S with a molecular weight of approximately 315.37 g/mol. The presence of the benzothiazole group is crucial as it is often associated with pharmacological activities.

Synthesis

The synthesis of this compound typically involves several steps, including the preparation of the benzothiazole derivative through reactions involving 2-aminothiophenol and various esters. Techniques such as microwave irradiation can enhance yield and efficiency during synthesis.

Anticancer Properties

Research indicates that compounds related to this compound exhibit significant anticancer properties. A study focusing on similar benzothiazole derivatives demonstrated their ability to inhibit specific kinases involved in cancer cell signaling pathways, suggesting potential applications in cancer therapy .

The primary mechanism through which this compound exerts its biological effects appears to involve the inhibition of key signaling pathways. For instance, it has been shown to target protein kinases, which are critical in regulating cell growth and proliferation. The inhibition of these kinases can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines. For example, one study reported that a related compound exhibited an IC50 value in the low nanomolar range against human cancer cell lines, indicating potent anticancer activity .

In Vivo Studies

Preclinical trials have shown promising results with this class of compounds. In vivo studies conducted on murine models indicated significant tumor regression when treated with compounds structurally related to this compound. These studies highlighted the importance of further exploration into dosage regimens and long-term effects .

Data Table: Biological Activity Summary

Activity IC50 Value (nM) Target Cell Line
Kinase Inhibition<20Various Protein KinasesA375 (Melanoma)
Antitumor Activity10Tumor Growth InhibitionMCF7 (Breast Cancer)
Apoptosis Induction-Caspase ActivationHeLa (Cervical Cancer)

Q & A

Q. What are the critical steps in synthesizing 1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-methoxyethanone, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including azetidine ring formation, benzo[d]thiazole coupling, and methoxy group introduction. Key steps:

  • Azetidine Formation : Cyclization of precursors (e.g., 3-hydroxyazetidine) under reflux with catalysts like BF₃·Et₂O .
  • Thiazole Coupling : Nucleophilic substitution at the azetidine oxygen using activated benzo[d]thiazol-2-yl derivatives. Polar aprotic solvents (e.g., DMF) enhance reactivity .
  • Methoxyethanone Attachment : Acylation with 2-methoxyacetyl chloride under inert conditions (N₂ atmosphere) to prevent oxidation . Optimization strategies include adjusting temperature (60–80°C for coupling), solvent polarity, and purification via flash chromatography or HPLC .

Q. Which spectroscopic techniques are essential for confirming the molecular structure of this compound?

  • ¹H/¹³C NMR : Identifies hydrogen/carbon environments (e.g., azetidine ring protons at δ 3.5–4.5 ppm, methoxy singlet at δ 3.3 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (C₁₆H₁₈N₂O₃S) with <2 ppm error .
  • X-ray Crystallography : Resolves 3D conformation, particularly steric effects between the azetidine and thiazole moieties .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

  • HPLC-PDA : Quantifies purity (>95%) and detects degradation products .
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability (decomposition onset >150°C) .
  • Accelerated Stability Studies : Store at 4°C (dark) in argon-purged vials to prevent hydrolysis of the methoxyethanone group .

Advanced Research Questions

Q. What mechanistic insights explain contradictory bioactivity data in studies of similar azetidine-thiazole derivatives?

Discrepancies arise from:

  • Target Selectivity : Thiazole moieties may bind off-target kinases (e.g., EGFR vs. CDK2) . Validate via competitive binding assays.
  • Cellular Uptake Variability : LogP differences (e.g., 2.1 vs. 3.5) alter membrane permeability. Use Caco-2 assays to correlate lipophilicity with efficacy .
  • Metabolic Stability : Cytochrome P450-mediated demethylation of the methoxy group reduces half-life. Conduct microsomal stability assays .

Q. How can reaction intermediates be trapped and characterized to elucidate the compound’s synthetic pathway?

  • Quenching Experiments : Halt reactions at timed intervals (e.g., 30 min, 1 h) with ice-cold NH₄Cl. Isolate intermediates via TLC (Rf 0.3–0.5 in EtOAc/hexane) .
  • Cryogenic NMR : Analyze unstable intermediates (e.g., azetidine-oxonium ions) at –40°C .
  • DFT Calculations : Model transition states for ring closure (ΔG‡ ≈ 25 kcal/mol) .

Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?

  • Prodrug Design : Replace the methoxy group with a phosphate ester to enhance solubility .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 150 nm, PDI <0.1) to prolong circulation time .
  • Metabolite Identification : LC-MS/MS profiling of plasma samples post-administration identifies major metabolites (e.g., demethylated derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.